3-({4-[(4-NITROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOIC ACID
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Overview
Description
3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid is an organic compound with the molecular formula C10H10N2O5S. It is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid typically involves the following steps:
Formation of the Sulfanyl Group:
Carbamoylation: The carbamoyl group is introduced via a reaction between an amine and an isocyanate or carbamoyl chloride.
Attachment to Propanoic Acid: The final step involves the coupling of the substituted aromatic compound with propanoic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Nitrophenyl)sulfanyl]propanoic acid: Similar structure but lacks the carbamoyl group.
4-Nitrophenylsulfanylbenzoic acid: Similar structure but with a benzoic acid backbone instead of propanoic acid.
Uniqueness
3-({4-[(4-Nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid is unique due to the presence of both the carbamoyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15(9-10-16(20)21)17-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVYDUXWURBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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